![molecular formula C8H13N3O2S B2454920 1-(1H-imidazol-5-ylsulfonyl)piperidine CAS No. 913488-35-4](/img/structure/B2454920.png)
1-(1H-imidazol-5-ylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic ring that contains two nitrogen atoms . Piperidine is a six-membered ring containing five methylene bridges and one amine bridge .Applications De Recherche Scientifique
Synthesis and Biological Activities
1-(1H-imidazol-5-ylsulfonyl)piperidine is a key intermediate in the synthesis of various heterocyclic compounds due to its versatile chemical structure. For instance, imidazole-containing 1,5-benzodiazepines, which have been synthesized using piperidine, show significant antimicrobial activities. This highlights the role of 1-(1H-imidazol-5-ylsulfonyl)piperidine in developing new antimicrobial agents with potential applications in combating various infections (Konda et al., 2011).
Anticancer Research
Compounds derived from 1-(1H-imidazol-5-ylsulfonyl)piperidine have been explored for their anticancer properties. For example, novel 4-nitroimidazole derivatives synthesized from this moiety have shown potent antiproliferative effects against various human cancer cell lines, indicating the potential of these compounds in cancer therapy (Al-Soud et al., 2021).
Neuropharmacological Applications
Research into the neuropharmacological applications of compounds related to 1-(1H-imidazol-5-ylsulfonyl)piperidine has yielded promising results. Certain derivatives have been identified as potent antagonists of the NMDA receptor subtype NR1A/2B, which could have implications for the development of new treatments for neurological disorders such as Parkinson's disease (Wright et al., 1999).
Antimicrobial and Antitubercular Agents
The synthesis of new derivatives incorporating the 1-(1H-imidazol-5-ylsulfonyl)piperidine scaffold has led to compounds with strong antimicrobial and antitubercular activities. These findings underscore the potential of such derivatives in developing new therapeutic agents against resistant microbial and tubercular strains, addressing a critical need in infectious disease treatment (Raju et al., 2020; Krolenko et al., 2016).
Mécanisme D'action
Target of Action
This compound belongs to the class of piperidine derivatives, which are known to be important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule . The presence of an imidazole ring and a sulfonyl group in this compound suggests potential interactions with enzymes or receptors that recognize these structures.
Biochemical Pathways
Given the broad range of pharmaceuticals that contain piperidine derivatives , it’s likely that this compound could influence multiple pathways
Result of Action
The molecular and cellular effects of 1-(1H-imidazole-4-sulfonyl)piperidine’s action are not clearly defined. The outcomes would depend on the specific targets and pathways that the compound affects. Given the diversity of piperidine derivatives in pharmaceuticals , the effects could range from modulation of receptor activity to alteration of enzymatic reactions.
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c12-14(13,8-6-9-7-10-8)11-4-2-1-3-5-11/h6-7H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGSBBFUYFEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)piperidine | |
CAS RN |
913488-35-4 |
Source
|
Record name | 1-(1H-imidazole-4-sulfonyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.